molecular formula C23H23ClN4O5 B11233993 Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11233993
M. Wt: 470.9 g/mol
InChI Key: LNAXBWNJOUFMGQ-UHFFFAOYSA-N
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Description

ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a cyclopropyl ring, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of the chlorinated phenyl group: This step involves the substitution of a hydrogen atom on the pyrido[2,3-d]pyrimidine core with a 5-chloro-2-methylphenyl group. This can be achieved through various substitution reactions, often using reagents like chlorinating agents.

    Attachment of the cyclopropyl ring: The cyclopropyl ring is introduced through a cyclopropanation reaction, which typically involves the use of diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:

    ETHYL 3-{[(5-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: This compound has a brominated phenyl group instead of a chlorinated one, which may affect its reactivity and biological activity.

    ETHYL 3-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: The presence of a fluorinated phenyl group can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of ETHYL 3-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H23ClN4O5

Molecular Weight

470.9 g/mol

IUPAC Name

ethyl 3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H23ClN4O5/c1-4-33-22(31)15-10-17(13-6-7-13)26-20-19(15)21(30)28(23(32)27(20)3)11-18(29)25-16-9-14(24)8-5-12(16)2/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,25,29)

InChI Key

LNAXBWNJOUFMGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)Cl)C)C4CC4

Origin of Product

United States

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